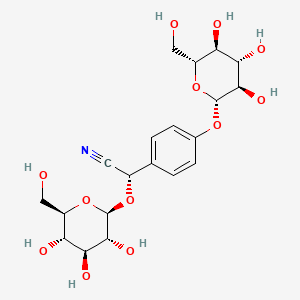
4-tert-Butylnitrosopiperidine
Overview
Description
Synthesis Analysis
The synthesis of related compounds such as 1-tert-butyl-4-chloropiperidine showcases the versatility in generating N-tert-butyl group-containing piperidines. Two efficient routes have been described, one involving thionyl chloride-mediated chlorination and another where the tertiary butyl group is generated through the addition of methylmagnesium chloride to a dimethyliminium salt, demonstrating the synthetic accessibility of such structures (Amato et al., 2005).
Molecular Structure Analysis
Structural characterization of compounds similar to 4-tert-Butylnitrosopiperidine, such as tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, reveals insights into their molecular conformation and bonding patterns. X-ray crystallographic analyses and DFT studies provide detailed information on their molecular and crystal structure, highlighting the role of intramolecular and intermolecular interactions in stabilizing these compounds (Çolak et al., 2021).
Chemical Reactions and Properties
The reactivity and chemical behavior of 4-tert-Butylnitrosopiperidine derivatives can be influenced by substituents at the 4-position. Studies on nitrosopiperidine and its derivatives have demonstrated that the nature of the 4-substituent can significantly affect the compound's chemical properties and reactivity patterns, offering a platform for the design of novel reactions and materials (Lijinsky et al., 1981).
Physical Properties Analysis
The physical properties of 4-tert-Butylnitrosopiperidine derivatives are closely related to their molecular structure. Factors such as molecular packing, hydrogen bonding, and steric effects play crucial roles in determining their physical state, solubility, and stability. Studies on related compounds have shown how structural modifications can influence these properties, providing a pathway to tailor the physical characteristics of such compounds for specific applications (Didierjean et al., 2004).
Chemical Properties Analysis
The chemical properties of 4-tert-Butylnitrosopiperidine, such as its reactivity towards various nucleophiles and electrophiles, are pivotal in its utility as an intermediate in organic synthesis. Its ability to participate in multiple bond-forming reactions makes it an invaluable tool in constructing complex molecular architectures. Research on similar compounds highlights the potential of 4-tert-Butylnitrosopiperidine in facilitating a range of chemical transformations (Sau et al., 2018).
Scientific Research Applications
Application in Dye-Sensitized Solar Cells
The addition of 4-tert-butylpyridine (4TBP) to redox electrolytes in dye-sensitized TiO2 solar cells significantly improves their performance. This is due to a shift in the TiO2 band edge toward negative potentials and an increase in electron lifetime. This effect enhances the open-circuit potential and reduces recombination of electrons with triiodide in the electrolyte (Boschloo, Häggman, & Hagfeldt, 2006).
Role in Coupling Reactions
4-tert-Butylpyridine is beneficial as an additive in the Ni(II)/Cr(II)-mediated coupling reaction. It promotes homogeneous reactions, improves reproducibility, and inhibits homo-coupling of vinyl iodides or triflates (Stamos, Sheng, Chen, & Kishi, 1997).
Enhancing Efficiency of Solid-State Dye-Sensitized Solar Cells
The efficiency of solid-state dye-sensitized solar cells (ssDSSCs) is significantly increased with the addition of 4-tert-butylpyridine. It shifts the energy levels of titanium dioxide away from those of spiro-OMeTAD, resulting in a higher photovoltage. The additive also increases the electron lifetime by blocking recombination at the TiO2 surface (Yang et al., 2018).
Chemoselective Nitration of Phenols
tert-Butyl nitrite is identified as a safe and chemoselective nitrating agent for phenolic substrates. It provides mononitro derivatives in the presence of potentially competitive functional groups, proceeding through O-nitrosyl intermediates (Koley, Colón, & Savinov, 2009).
Antimalarial Drug Development
N-tert-Butyl isoquine (GSK369796) is a 4-aminoquinoline antimalarial drug candidate developed from 4-tert-butyl derivatives. It shows excellent activity against Plasmodium falciparum and rodent malaria parasites. The compound represents a significant advancement in antimalarial drug development, combining efficacy with affordable synthesis (O’Neill et al., 2009).
Impact on Carcinogenicity
The carcinogenicity of nitrosopiperidine derivatives, including those substituted with tert-butyl groups, was studied. The tert-butyl derivative induced tumors of the upper gastrointestinal tract in rats, similar to nitrosopiperidine, though with differing onset and severity (Lijinsky, Singer, & Reuber, 1981).
Biotransformation of Dinitroaniline Herbicide
Sphingopyxis sp. strain HMH, a bacterium isolated from soil, demonstrated the capability to degrade butralin (N-sec-Butyl-4-tert-butyl-2,6-dinitroaniline), a persistent dinitroaniline herbicide. This study provides insights into the biotransformation pathways of butralin and potential environmental bioremediation strategies (Ghatge et al., 2020).
properties
IUPAC Name |
4-tert-butyl-1-nitrosopiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-9(2,3)8-4-6-11(10-12)7-5-8/h8H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVZWACWGVWVKEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCN(CC1)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10196706 | |
| Record name | 4-tert-Butylnitrosopiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10196706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vapor Pressure |
0.00805 [mmHg] | |
| Record name | N-Nitroso-4-tert-butylpiperidine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21298 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
4-tert-Butylnitrosopiperidine | |
CAS RN |
46061-25-0 | |
| Record name | 4-tert-Butylnitrosopiperidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0046061250 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-tert-Butylnitrosopiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10196706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![10,11-Dihydrodibenzo[b,f][1,4]oxazepine](/img/structure/B1216244.png)
![N-(2,5-diethoxyphenyl)-2-[(3-methyl-2-imidazo[4,5-b]pyridinyl)thio]acetamide](/img/structure/B1216245.png)

![2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)thio]-N-(4-methyl-2-thiazolyl)acetamide](/img/structure/B1216247.png)



![2,7,7-Trimethyl-bicyclo[2.2.1]hept-2-ene](/img/structure/B1216257.png)


![4-[2-(Dimethylamino)ethyl]aniline](/img/structure/B1216262.png)

